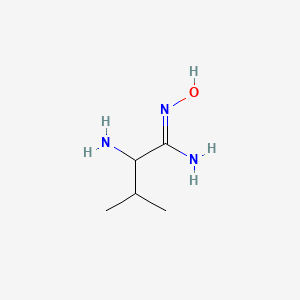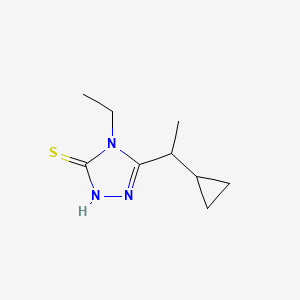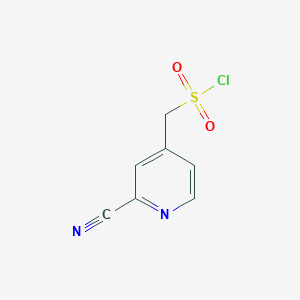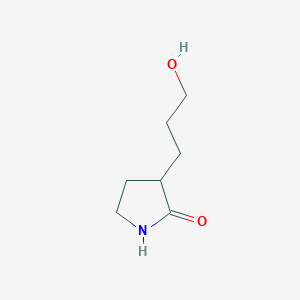
2-amino-N'-hydroxy-3-methylbutanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N’-hydroxy-3-methylbutanimidamide is a chemical compound with the molecular formula C5H13N3O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N’-hydroxy-3-methylbutanimidamide typically involves the reaction of 3-methylbutanamide with hydroxylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Industrial Production Methods
Industrial production of 2-amino-N’-hydroxy-3-methylbutanimidamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve efficient production. The compound is then purified using techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-amino-N’-hydroxy-3-methylbutanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or hydroxylamines.
Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives. These products have diverse applications in chemical synthesis and industrial processes .
Scientific Research Applications
2-amino-N’-hydroxy-3-methylbutanimidamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-amino-N’-hydroxy-3-methylbutanimidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-amino-N’-hydroxy-3-methylbutanimidamide include:
- 2-amino-N-hydroxy-3-methylbutanamide
- N’-hydroxy-3-methylbutanimidamide
- 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide .
Uniqueness
What sets 2-amino-N’-hydroxy-3-methylbutanimidamide apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C5H13N3O |
|---|---|
Molecular Weight |
131.18 g/mol |
IUPAC Name |
2-amino-N'-hydroxy-3-methylbutanimidamide |
InChI |
InChI=1S/C5H13N3O/c1-3(2)4(6)5(7)8-9/h3-4,9H,6H2,1-2H3,(H2,7,8) |
InChI Key |
WWAQBEGTCLDSNU-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)C(/C(=N/O)/N)N |
Canonical SMILES |
CC(C)C(C(=NO)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{[(2-Methylphenyl)methyl]amino}propan-1-ol](/img/structure/B13250866.png)
![1-{[(1H-imidazol-2-ylmethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B13250872.png)
![5-Chloro-2-methyl-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13250873.png)



![2-[3-(Aminomethyl)phenoxy]butanenitrile](/img/structure/B13250893.png)

![4-[(3,4-Dichlorophenyl)methyl]-4-fluoropiperidine](/img/structure/B13250900.png)

